Dimethyl diselenide

Descripción general

Descripción

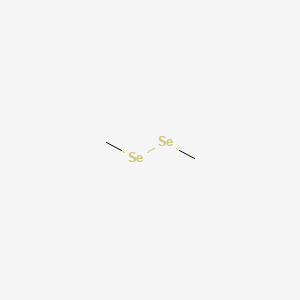

Dimethyl diselenide is an organoselenium compound with the molecular formula (CH₃)₂Se₂ It is a volatile selenium species known for its distinctive odor and is commonly used in organic synthesis and as a reagent in various chemical reactions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimethyl diselenide can be synthesized through several methods. One common approach involves the reaction of methyl iodide with sodium selenide, followed by oxidation. Another method includes the reaction of dimethyl selenide with selenium in the presence of a catalyst.

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of selenium powder with methylating agents such as dimethyl sulfate or methyl iodide. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product.

Análisis De Reacciones Químicas

Types of Reactions: Dimethyl diselenide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form selenoxides or selenones.

Reduction: It can be reduced to form dimethyl selenide.

Substitution: It can participate in substitution reactions where the selenium atoms are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed:

Oxidation: Selenoxides and selenones.

Reduction: Dimethyl selenide.

Substitution: Various organoselenium compounds depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Dimethyl diselenide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

Biology: It is studied for its role in selenium metabolism and its potential antioxidant properties.

Medicine: Research is ongoing into its potential anticancer and chemopreventive activities.

Industry: It is used in the synthesis of pharmaceuticals and as a precursor for other selenium-containing compounds.

Mecanismo De Acción

The mechanism of action of dimethyl diselenide involves its ability to undergo redox reactions, which can influence various biological processes. It can act as an antioxidant by scavenging reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, it can be metabolized to form methylselenol, a compound known for its anticancer properties. The molecular targets and pathways involved include the modulation of redox-sensitive signaling pathways and the inhibition of cancer cell proliferation.

Comparación Con Compuestos Similares

Dimethyl selenide: Less reactive and less volatile compared to dimethyl diselenide.

Diphenyl diselenide: More stable and less volatile, often used in different types of organic synthesis.

This compound stands out due to its unique combination of reactivity and volatility, making it a valuable compound in both research and industrial applications.

Actividad Biológica

Dimethyl diselenide (DMDSe) is an organoselenium compound that has garnered attention for its potential biological activities, particularly in the fields of cancer prevention, antioxidant defense, and cellular signaling. This article provides a comprehensive overview of the biological activity of DMDSe, including its mechanisms of action, effects on various cell types, and relevant case studies.

This compound is a diselenide compound characterized by the presence of two selenium atoms bonded to two methyl groups. Its chemical structure allows it to participate in redox reactions, which are crucial for its biological activity. The compound can undergo reduction to generate methylselenol, a metabolite believed to be responsible for many of its anticancer properties.

Research indicates that DMDSe exhibits both antioxidant and prooxidant activities. At low concentrations, it acts as an antioxidant by scavenging reactive oxygen species (ROS), while at higher concentrations, it can induce oxidative stress and apoptosis in cancer cells . This dual behavior underlines the importance of dosage in therapeutic applications.

Anticancer Activity

Numerous studies have explored the anticancer potential of DMDSe. For instance, DMDSe has been shown to trigger apoptosis in various cancer cell lines, including:

- MCF-7 : Human breast adenocarcinoma cells

- HepG2 : Human hepatoma cells

In these studies, DMDSe induced apoptosis through mechanisms involving mitochondrial dysfunction and the activation of pro-apoptotic pathways . The compound's ability to modulate key signaling pathways such as the PI3K/Akt pathway further supports its role in inhibiting tumor growth .

Table 1: Summary of Anticancer Effects of DMDSe

| Cell Line | Mechanism of Action | Reference |

|---|---|---|

| MCF-7 | Induction of apoptosis via ROS | |

| HepG2 | Mitochondrial dysfunction | |

| Hepa 1c1c7 | Inhibition of cell growth |

Antioxidant Properties

DMDSe exhibits significant antioxidant properties. It has been reported to protect cells from oxidative damage induced by various stressors. For example, in murine macrophage-like cells, DMDSe demonstrated protective effects against ROS generated from low-density lipoproteins (LDL) . This antioxidant capability is linked to its ability to modulate redox-sensitive transcription factors such as NF-κB, which plays a critical role in inflammation and cancer progression .

Toxicity and Safety Profile

While DMDSe shows promise as an anticancer agent, its safety profile is complex. At certain concentrations, it has been observed to exert cytotoxic effects on normal cells. For instance, studies have indicated that the growth inhibition concentration (GI50) for DMDSe can be as low as 1 µM in certain contexts . Therefore, careful consideration must be given to dosing when evaluating its therapeutic use.

Case Studies and Research Findings

Several key studies highlight the biological activity of DMDSe:

- Case Study 1 : A study demonstrated that DMDSe could significantly reduce tumor size in A/J mice when administered during the pre-initiation phase of tumor development. This suggests its potential role in chemoprevention .

- Case Study 2 : In vitro experiments showed that DMDSe could protect against oxidative damage caused by tamoxifen therapy in breast cancer treatment without diminishing tamoxifen's efficacy .

Propiedades

IUPAC Name |

(methyldiselanyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6Se2/c1-3-4-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXBWPOEOIIREY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se][Se]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221237 | |

| Record name | Dimethyldiselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.1 mg/mL at 25 °C | |

| Record name | Dimethyl diselenide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7101-31-7 | |

| Record name | Dimethyl diselenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7101-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyldiselenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007101317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyldiselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl diselenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLDISELENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH7TJ8228U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethyl diselenide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Dimethyl Diselenide?

A1: this compound has a molecular formula of C2H6Se2 and a molecular weight of 189.05 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Several spectroscopic techniques have been employed to characterize this compound, including:

- Infrared (IR) spectroscopy: [, ] provides information about the vibrational modes of the molecule, confirming the presence of specific functional groups.

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C): [, , ] reveals information about the electronic environment and connectivity of the carbon and hydrogen atoms in the molecule.

- Gas Chromatography-Mass Spectrometry (GC-MS): [, , , ] separates and identifies the compound based on its mass-to-charge ratio, providing further structural confirmation.

- Raman Spectroscopy: [] complements IR spectroscopy by providing information about the molecule's vibrational modes, further aiding in structural elucidation.

- X-ray Photoelectron Spectroscopy (XPS): [] is utilized to study the elemental composition and chemical states within the material, particularly the selenium atoms.

Q3: What is the stability of this compound in different storage conditions?

A3: While specific stability data for this compound is limited in the provided research, studies on related compounds like selenosugars in urine suggest potential for degradation. Factors such as light exposure, temperature, and storage media significantly impact stability. [, ]

Q4: Does this compound exhibit any catalytic properties?

A4: The provided research focuses primarily on the formation and detection of this compound as a product of selenium metabolism or chemical reactions. There is no direct evidence presented for its use as a catalyst.

Q5: Have there been any computational studies on this compound?

A5: Yes, ab initio calculations have been performed to investigate the rotational barrier in this compound. [, ] These studies provide insights into the molecule's conformational preferences and energy landscape.

Q6: How does the structure of this compound influence its reactivity?

A6: The Se-Se bond in this compound plays a crucial role in its reactivity. Studies have shown that the kinetics of diselenide precursor conversion, particularly for the formation of CuInSe2 nanocrystals, are dependent upon C-Se and Se-Se bond dissociation energies. []

Q7: What analytical techniques are commonly employed to detect and quantify this compound?

A7: A variety of analytical methods are used to study this compound:

- Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): This technique is frequently employed to analyze volatile organic compounds, including this compound. It involves separating the volatile compounds in the headspace above a sample and then identifying and quantifying them based on their mass-to-charge ratios. [, , , ]

- Atomic Fluorescence Spectrometry (AFS): This technique offers high sensitivity for detecting selenium and has been explored for the direct determination of this compound. []

- High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This hyphenated technique combines the separation capabilities of HPLC with the sensitive and element-specific detection of ICP-MS, enabling the identification and quantification of this compound and other selenium species in complex matrices. [, , , , ]

- Solid-Phase Microextraction (SPME): This technique provides a solvent-free approach for extracting volatile compounds from various matrices, making it suitable for analyzing this compound in environmental samples. [, ]

Q8: What is the environmental fate of this compound?

A8: this compound is a volatile compound that can be released into the atmosphere. Research has focused on its formation during bioremediation processes, where microorganisms transform selenium oxyanions into volatile species, including this compound. [, , ]

Q9: What research tools are available for studying this compound?

A9: The research papers highlight various tools and techniques used for studying this compound, including:

Q10: What are the key milestones in research on this compound?

A10: The provided research highlights the following key aspects:

- Early studies: Focused on the identification of volatile selenium compounds, including this compound, produced by plants and microorganisms. [, ]

- Analytical advancements: Development and application of sensitive and selective techniques like HS-GC-MS and HPLC-ICP-MS for analyzing this compound in various matrices. [, , , ]

- Understanding Selenium Biogeochemistry: Investigating the role of microorganisms in transforming selenium species, including the production and degradation of this compound, has been crucial in understanding the biogeochemical cycling of selenium. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.